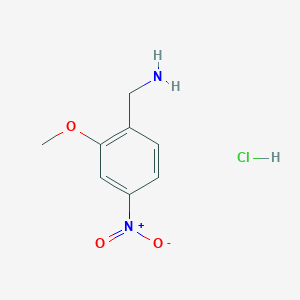
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, substituted with a methoxy group at the 2-position and a nitro group at the 4-position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-4-nitroanisole.
Reduction: The nitro group in 2-methoxy-4-nitroanisole is reduced to an amine group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid, yielding 2-methoxy-4-nitroaniline.
Formylation: The amine group in 2-methoxy-4-nitroaniline is then formylated using formaldehyde to produce (2-Methoxy-4-nitrophenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Hydroxy-4-nitrophenylmethanaminehydrochloride.
Reduction: 2-Methoxy-4-aminophenylmethanaminehydrochloride.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
科学的研究の応用
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanaminehydrochloride: Similar structure but with different substitution pattern.
(2-Methoxy-5-nitrophenyl)methanaminehydrochloride: Another isomer with the nitro group at the 5-position.
(2-Methoxy-4-nitrophenyl)ethanaminehydrochloride: Similar compound with an ethylamine group instead of methanamine.
Uniqueness
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
(2-methoxy-4-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-4-7(10(11)12)3-2-6(8)5-9;/h2-4H,5,9H2,1H3;1H |
InChIキー |
QUHKROKJAHOQIV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


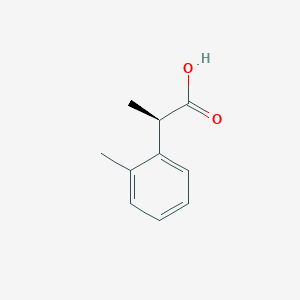
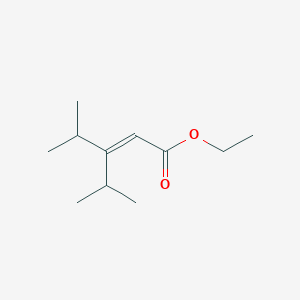

![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
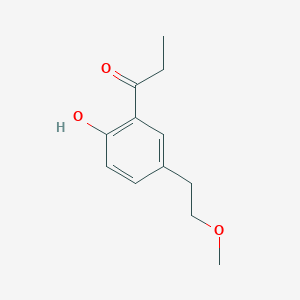
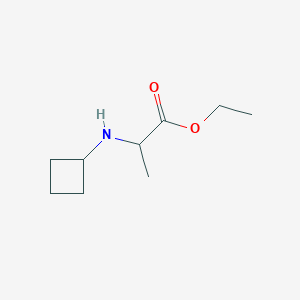
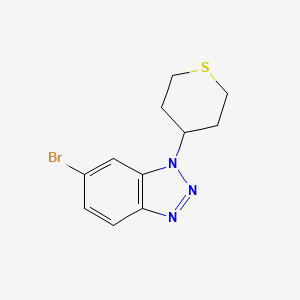
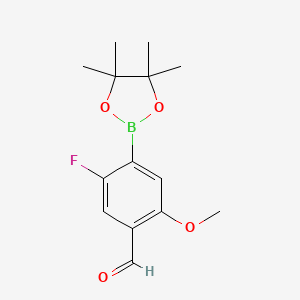
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
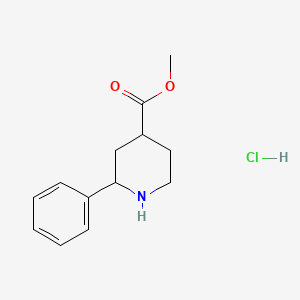
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
